N-hydroxy-N-(4-sulfamoylphenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
35413-65-1 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-hydroxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)10(12)7-2-4-8(5-3-7)15(9,13)14/h2-5,12H,1H3,(H2,9,13,14) |
InChI Key |
SVIODXDWNLYDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of N Hydroxy N 4 Sulfamoylphenyl Acetamide
Established Synthetic Routes to the N-(4-sulfamoylphenyl)acetamide Scaffold
The N-(4-sulfamoylphenyl)acetamide backbone, also known as acetylsulfanilamide, is a foundational structure from which the target N-hydroxy derivative is conceptually derived. Its synthesis can be approached from two primary starting points: the acetylation of a pre-existing sulfanilamide (B372717) derivative or the construction of the sulfamoylphenyl moiety onto an acetylated precursor.
Methods for Acetylation of Sulfanilamide Derivatives
A direct and common method for preparing the scaffold is the N-acetylation of sulfanilamide. This reaction selectively targets the aromatic amino group over the sulfonamide nitrogen.
Acetylation with Acetyl Chloride or Acetic Anhydride : The most conventional method involves treating sulfanilamide with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is typically carried out in a solvent like pyridine (B92270), which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. nih.gov For instance, a solution of sulfanilamide in pyridine can be treated with acetyl chloride, often at reduced temperatures to control the reaction's exothermicity. nih.govresearchgate.net Following the reaction, workup involves removing the solvent and washing the product with dilute acid and bicarbonate solution to remove impurities. nih.gov
Alternative Acetylation Methods : Modern approaches have explored greener and safer alternatives to traditional acetylating agents. One such method utilizes acetonitrile (B52724) as both the acetyl source and solvent in a continuous-flow system catalyzed by alumina. This approach avoids the use of hazardous reagents like acetyl chloride and has been successfully applied to various aromatic amines. nih.gov
Table 1: Comparison of Acetylation Methods for Amino Groups
| Method | Acetylating Agent | Catalyst/Base | Typical Conditions | Advantages |
|---|---|---|---|---|
| Conventional | Acetyl Chloride | Pyridine | 0°C to room temperature | High yield, well-established |
| Conventional | Acetic Anhydride | Pyridine or other base | Varies, often gentle heating | Readily available, less reactive than AcCl |
Strategies for Introducing the Sulfamoylphenyl Moiety
An alternative strategy involves building the molecule by first establishing the acetamide (B32628) portion and then introducing the sulfonamide group. This route typically begins with acetanilide (B955).
Chlorosulfonation of Acetanilide : The key step in this pathway is the electrophilic aromatic substitution reaction of acetanilide with chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) predominantly at the para-position relative to the activating acetamido group, yielding 4-acetamidobenzenesulfonyl chloride. The reaction must be handled with care due to the high reactivity of chlorosulfonic acid.
Ammonolysis of the Sulfonyl Chloride : The resulting 4-acetamidobenzenesulfonyl chloride is a versatile intermediate. To complete the synthesis of the N-(4-sulfamoylphenyl)acetamide scaffold, this intermediate is treated with concentrated ammonia (B1221849) (ammonolysis). A vigorous reaction occurs, replacing the chlorine atom with an amino group (-NH₂) to form the sulfonamide functionality. orgsyn.org The crude product is often pure enough for subsequent steps but can be recrystallized from hot water to obtain high-purity crystals. orgsyn.org
Specific Methodologies for N-Hydroxylation of the Acetamide Functionality
The introduction of a hydroxyl group on the nitrogen atom of the acetamide (N-hydroxylation) transforms the scaffold into N-hydroxy-N-(4-sulfamoylphenyl)acetamide. Direct oxidation of the amide nitrogen is challenging, making precursor-based routes more synthetically viable.
Direct N-Hydroxylation Techniques
Direct chemical oxidation of a secondary N-aryl acetamide to its corresponding N-hydroxy derivative is not a commonly reported transformation in standard organic synthesis. This conversion is often observed in biological systems, where cytochrome P450 enzymes metabolize aryl amides to their N-hydroxy (hydroxamic acid) forms. This biological oxidation highlights the potential thermodynamic feasibility but also the kinetic challenge of performing this transformation selectively with chemical reagents, as side reactions like ring hydroxylation can compete.
Alternative Routes via Precursors Incorporating the N-hydroxy Group
Given the challenges of direct N-hydroxylation, the most practical and established approach involves a two-step sequence: formation of an N-arylhydroxylamine followed by its acetylation. This strategy builds the desired functionality by using a precursor that already contains the N-hydroxy group or its equivalent.
The proposed synthetic pathway for this compound would proceed as follows:
Selective Reduction of a Nitro Precursor : The synthesis begins with a suitable nitroaromatic compound, in this case, 4-nitrobenzenesulfonamide. This starting material is subjected to selective reduction to form N-hydroxy-N-(4-sulfamoylphenyl)amine. Various methods are available for the selective reduction of nitroarenes to N-arylhydroxylamines, avoiding over-reduction to the corresponding aniline. researchgate.net
Catalytic Hydrogenation : Supported platinum catalysts (e.g., Pt/C, Pt/SiO₂) under a hydrogen atmosphere can effectively reduce nitroaromatics to hydroxylamines. rsc.orgrsc.org The selectivity of this reaction is often enhanced by the addition of inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which prevent further hydrogenation of the hydroxylamine (B1172632) to the amine. rsc.org
Catalytic Transfer Hydrogenation : A convenient laboratory-scale method uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as rhodium on carbon (Rh/C), in a solvent like tetrahydrofuran. orgsyn.org This method avoids the need for a pressurized hydrogen gas apparatus.
Photochemical Reduction : Another approach involves the photoinduced reduction of nitroarenes using a hydrogen donor like methylhydrazine, which proceeds without a catalyst and shows excellent functional-group tolerance. organic-chemistry.org
N-Acetylation of the Arylhydroxylamine : The resulting N-hydroxy-N-(4-sulfamoylphenyl)amine is then acetylated to yield the final product. N-arylhydroxylamines can be unstable, so this step is often performed immediately after their synthesis. orgsyn.org The acetylation can be achieved using standard reagents like acetyl chloride. The reaction is typically performed at low temperatures (e.g., below 0°C) in the presence of a mild base, such as sodium bicarbonate, to neutralize the acid generated. orgsyn.org
This precursor-based route provides a controlled and reliable method for accessing the target this compound.
Synthesis of Analogues and Structural Derivatives of this compound
The synthesis of analogues and derivatives of the parent compound primarily involves modifications at the sulfonamide nitrogen. The key intermediate for this purpose is 4-acetamidobenzenesulfonyl chloride, derived from the chlorosulfonation of acetanilide as described in section 2.1.2.
By reacting 4-acetamidobenzenesulfonyl chloride with a diverse range of primary and secondary amines, a library of N'-substituted N-(4-sulfamoylphenyl)acetamide derivatives can be generated. This reaction is typically performed in a suitable solvent like dichloromethane (B109758) in the presence of a base, such as sodium carbonate or pyridine, to scavenge the HCl produced. nih.gov Subsequent N-hydroxylation, following the precursor route outlined in section 2.2.2, would yield the corresponding N-hydroxy analogues.
Table 2: Examples of Synthesized Analogues of the N-(4-sulfamoylphenyl)acetamide Scaffold
| Amine Reactant | Resulting Derivative Name | Reference |
|---|---|---|
| Pyridin-2-ylmethylamine | N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | nih.gov |
| Phenethylamine | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | nih.gov |
| Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | nih.gov |
| Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | nih.gov |
These derivatization strategies allow for systematic structural modifications, enabling the exploration of structure-activity relationships for various biological targets.
The requested information on the synthetic strategies and chemical derivatization of this compound, including specific modifications on the 4-sulfamoylphenyl ring, variations in the acetamide chain and N-substituents, and the design of hybrid conjugates, is not available in the provided search results.
Extensive searches for "this compound" and its specific derivatives yielded limited to no relevant results pertaining to the detailed synthetic methodologies and chemical modifications outlined in the query. The available literature primarily focuses on the related compound, N-(4-sulfamoylphenyl)acetamide, and its various derivatives.
Consequently, a detailed and scientifically accurate article on the synthetic strategies for this compound and its derivatization according to the specified outline cannot be generated based on the current search findings. Further research and published literature specifically addressing this N-hydroxy compound are needed to fulfill the request.
Comprehensive Spectroscopic and Structural Characterization
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of N-hydroxy-N-(4-sulfamoylphenyl)acetamide by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the sulfamoylphenyl ring, the methyl protons of the acetamide (B32628) group, and the protons on the nitrogen and oxygen atoms (N-H and O-H). The splitting patterns and integration of these signals would confirm the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the carbonyl carbon of the acetamide group, the methyl carbon, and the distinct aromatic carbons of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfamoyl group and the acetamide substituent.
No specific experimental NMR data for this compound was found in the provided search results. The data presented here is based on general principles of NMR spectroscopy for the expected functional groups.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands identifying its key functional groups.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| O-H (Hydroxy) | Stretching | 3400-3200 (Broad) |
| C=O (Amide) | Stretching | 1700-1650 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1300 and 1170-1150 |
| C-N | Stretching | 1400-1200 |
This table is predictive, as no experimental IR spectra for the specific compound were available in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring conjugated with the amide and sulfamoyl groups would result in characteristic absorption bands in the ultraviolet region. The position of the maximum absorbance (λmax) is indicative of the extent of the conjugated system.
Specific λmax values for this compound were not found in the provided search results.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of a molecule's mass, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information by showing how the molecule breaks apart.
For this compound (C₈H₁₀N₂O₄S), the expected exact mass would be calculated. Fragmentation analysis would likely show characteristic losses of the acetamide side chain, the sulfamoyl group, and other neutral fragments, helping to piece together the molecular structure.
No experimental HRMS data or fragmentation analysis for this compound was available in the search results.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and torsion angles.
Determination of Molecular Conformation and Dihedral Angles
No crystal structure or specific dihedral angle measurements for this compound were found in the provided search results. Detailed crystallographic information is available for the related compound N-(4-sulfamoylphenyl)acetamide, but not for the N-hydroxy derivative.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)
In the crystalline state, molecules of N-(4-sulfamoylphenyl)acetamide are organized into a complex three-dimensional architecture through a network of hydrogen bonds. researchgate.netnih.gov The primary interactions observed are amine-amide N—H⋯O hydrogen bonds, which link individual molecules into supramolecular tubes that extend parallel to the researchgate.net crystal axis. researchgate.netnih.gov
These tubular assemblies are further interconnected by amide–sulfonamide N—H⋯O hydrogen bonds, creating a stable, three-dimensional supramolecular structure. researchgate.netnih.gov The amino-H atoms form bridges with the amide-O atoms, and crystallographic data indicates that one of the amide oxygen atoms is bifurcated, accepting hydrogen bonds from two different donors. nih.gov The sulfamoyl-N-H group hydrogen bonds to the amide-O, while the amide-N-H hydrogen bonds to a sulfamoyl-O atom. nih.gov This intricate network of interactions dictates the molecular packing in the crystal lattice. nih.gov
Table 1: Hydrogen Bond Geometry for N-(4-sulfamoylphenyl)acetamide
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1—H1···O3 | 0.88 (1) | 2.08 (1) | 2.935 (3) | 163 (3) |
| N2—H3···O1 | 0.88 (1) | 2.34 (2) | 3.156 (3) | 155 (2) |
Data sourced from crystallographic studies. researchgate.net
Crystallographic Studies of Compound-Protein Complexes
Crystallographic studies have been conducted on derivatives of N-(4-sulfamoylphenyl)acetamide to elucidate their binding modes within protein active sites. A notable example is the study of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, an inhibitor of human carbonic anhydrase (hCA). cnr.it The crystal structures of this compound were determined in complex with two isoforms, the ubiquitous hCA II and the brain-associated hCA VII. cnr.it
These studies revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions within the active site of hCA VII compared to hCA II, consistent with its observed preferential inhibition. cnr.it The N-(4-sulfamoylphenyl)acetamide moiety is crucial for binding, with its sulfonamide group coordinating to the catalytic zinc ion in the enzyme's active site. The acetamide portion acts as a linker and exhibits significant conformational flexibility. cnr.it In the active sites of both hCA II and hCA VII, the acetamide linker was observed to adopt two primary orientations, rotated by approximately 180 degrees relative to each other. cnr.it This flexibility, combined with the interactions of the tail group, is a key determinant for the inhibitor's binding affinity and selectivity. cnr.it
Elemental Analysis and Purity Assessment
The purity and elemental composition of N-(4-sulfamoylphenyl)acetamide have been confirmed through single-crystal X-ray diffraction analysis. The compound was prepared and purified by recrystallization from ethanol, which yielded colorless prisms suitable for crystallographic studies. nih.gov
The high quality of the diffraction data and the successful refinement of the crystal structure serve as a stringent assessment of the compound's purity. The refinement results, including a low R-factor, indicate a well-ordered crystalline solid with a defined stoichiometry, confirming the molecular formula as C₈H₁₀N₂O₃S. nih.gov The parameters derived from this analysis provide a definitive characterization of the compound's solid-state structure and composition. nih.gov
Table 2: Crystal Data and Structure Refinement for N-(4-sulfamoylphenyl)acetamide
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₁₀N₂O₃S |
| Formula weight | 214.24 |
| Temperature (K) | 100 |
| Crystal system | Tetragonal |
| a (Å) | 15.2631 (4) |
| c (Å) | 8.0571 (4) |
| Volume (ų) | 1877.00 (11) |
| Z | 8 |
| R[F² > 2σ(F²)] | 0.032 |
| wR(F²) | 0.079 |
| Goodness-of-fit (S) | 1.02 |
Data sourced from single-crystal X-ray diffraction analysis. nih.gov
Enzymatic and Biochemical Interaction Studies
Carbonic Anhydrase (CA) Inhibition Profile
N-hydroxy-N-(4-sulfamoylphenyl)acetamide belongs to the class of sulfonamide inhibitors of carbonic anhydrases (CAs), a group of zinc-containing metalloenzymes that play a crucial role in various physiological processes. The inhibitory activity of this compound is attributed to the binding of its sulfonamide group to the zinc ion in the active site of the enzyme.
While direct kinetic data for this compound against all the specified human carbonic anhydrase (hCA) isoforms are not extensively available in the reviewed literature, the inhibitory potential can be inferred from studies on structurally related N-((4-sulfamoylphenyl)carbamothioyl) amides. These compounds have demonstrated significant inhibitory activity against several hCA isoforms. For instance, a number of these derivatives have shown potent inhibition against the cytosolic isoforms hCA I, II, and VII, with inhibition constants (Ki) in the nanomolar range mdpi.com.
Specifically, against hCA I, these related compounds exhibited Ki values ranging from 13.3 to 87.6 nM. For hCA II, the Ki values were in the range of 5.3 to 384.3 nM, and for hCA VII, the inhibition constants ranged from 1.1 to 13.5 nM mdpi.com. The inhibition profiles of these related compounds suggest that this compound would likely exhibit potent inhibition of these isoforms as well.
Table 1: Inhibition Constants (Ki) of Structurally Related N-((4-sulfamoylphenyl)carbamothioyl) Amides against Human Carbonic Anhydrase Isoforms
| Isoform | Ki Range (nM) |
|---|---|
| hCA I | 13.3 - 87.6 |
| hCA II | 5.3 - 384.3 |
| hCA VII | 1.1 - 13.5 |
Data is for structurally related compounds and not this compound itself.
The primary interaction of sulfonamide-based inhibitors with carbonic anhydrase involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, thereby inhibiting the enzyme's catalytic activity.
The presence of the N-hydroxy moiety in this compound introduces an additional potential binding group. Hydroxamate groups (-CONHOH) are known to be effective zinc-binding groups and can coordinate to the zinc ion in a bidentate fashion, involving both the carbonyl oxygen and the hydroxyl oxygen. This bidentate coordination can lead to a more stable enzyme-inhibitor complex. Therefore, it is plausible that the N-hydroxy moiety of this compound participates in the coordination of the zinc ion, potentially enhancing its inhibitory potency and influencing its selectivity profile.
The selectivity of carbonic anhydrase inhibitors for different isoforms is a critical aspect of their therapeutic potential, as it can minimize off-target effects. While a specific selectivity profile for this compound is not detailed in the available literature, general structure-activity relationships (SAR) for sulfonamide inhibitors can provide insights.
The substitution pattern on the sulfonamide scaffold plays a crucial role in determining the selectivity for different CA isoforms. For example, in the related N-((4-sulfamoylphenyl)carbamothioyl) amides, certain substitutions led to significant selectivity for hCA VII over hCA I and hCA II mdpi.com. It is anticipated that the unique structural features of this compound, including the N-hydroxy group, would confer a distinct selectivity profile across the various CA isoforms. Further studies are required to fully elucidate the selectivity of this specific compound.
Other Enzyme Inhibition Activities
Beyond its interaction with carbonic anhydrases, this compound has been investigated for its inhibitory effects on other enzyme systems.
Urease, a nickel-containing metalloenzyme, is a key target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. The hydrolysis of urea by urease produces ammonia (B1221849), which neutralizes gastric acid and allows the bacteria to survive in the acidic environment of the stomach nih.gov.
Compounds containing a hydroxamic acid moiety have been shown to be effective inhibitors of urease. The inhibitory mechanism involves the interaction of the hydroxamic acid group with the nickel ions in the active site of the enzyme researchgate.net. Given that this compound contains an N-hydroxy group, it is a potential candidate for urease inhibition. Studies on other acetamide-sulfonamide scaffolds have demonstrated competitive and mixed-mode inhibition of urease semanticscholar.orgresearchgate.net. While specific kinetic data for this compound are not available, its structural features suggest it could act as a urease inhibitor by binding to the nickel ions in the active site.
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease nih.govnih.gov. Several acetamide (B32628) derivatives have been explored as MAO-B inhibitors researchgate.net.
While direct studies on the MAO-B inhibitory activity of this compound are limited, research on related benzylamine-sulfonamide derivatives has shown potent and selective MAO-B inhibition nih.govnih.gov. The mechanism of inhibition for these related compounds was determined to be non-competitive. Although the core structure of this compound differs from these benzylamine derivatives, the presence of the acetamide and sulfonamide moieties suggests a potential for interaction with the MAO-B active site. Further investigation is needed to characterize the MAO-B inhibitory potential and mechanism of this compound.
Cyclooxygenase (COX-1, COX-2) Inhibition Studies
No studies detailing the inhibitory activity of this compound against COX-1 and COX-2 enzymes were found.
DNA Topoisomerase II Inhibition
There is no available research on the inhibitory effects of this compound on DNA Topoisomerase II.
DNA Binding and Intercalation Mechanisms
Spectroscopic Analysis of DNA Interactions (UV-Vis, Fluorescence, Viscometry)
Specific spectroscopic data (UV-Vis, fluorescence, or viscometry) describing the interaction of this compound with DNA is not present in the available literature.
Electrochemical Methods for DNA Binding Assessment (e.g., Cyclic Voltammetry)
No electrochemical studies, such as cyclic voltammetry, have been published that assess the DNA binding properties of this compound.
Ligand-Metal Ion Coordination Chemistry
Complex Formation with Transition Metals
Information regarding the formation of complexes between this compound and transition metals is not available in the scientific literature.
Chelation Properties of the N-hydroxy Amide Group
The N-hydroxy amide functional group is a key structural feature of this compound and is recognized for its ability to coordinate with metal ions, a process known as chelation. While specific chelation studies on this compound are not extensively documented in publicly available research, the chelating behavior of the N-hydroxy amide moiety is well-established in the broader field of medicinal chemistry, particularly in the context of hydroxamic acid derivatives. nih.gov
Hydroxamic acids, which are characterized by the R-CO-N(OH)-R' functional group, are known to be effective chelators of various metal ions, most notably iron(III) and zinc(II). nih.gov This chelating ability is fundamental to their biological activity, which often involves the inhibition of metalloenzymes. nih.gov
The chelation process by the N-hydroxy amide group typically involves the formation of a five-membered ring with a metal ion. The coordination occurs through the two oxygen atoms of the N-hydroxy amide group, specifically the carbonyl oxygen and the oxygen of the hydroxylamino group. For chelation to occur, the N-hydroxy amide group generally adopts a cis conformation, which facilitates the simultaneous binding of both oxygen atoms to the metal center. nih.gov
In an aqueous solution, N-hydroxy amides can exist in two tautomeric forms: the keto form and the iminol form. The keto form is generally more stable in acidic conditions, while the iminol form is favored in basic conditions. nih.gov Deprotonation under basic conditions results in the formation of a hydroxamate anion, which is a potent chelating species. nih.gov
While direct experimental data for this compound is not available, studies on structurally related compounds provide insights into the potential for metal chelation. For instance, research on the metal complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide has demonstrated the formation of stable chelates with transition metals such as Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net However, in this particular analogue, the primary chelation site is the 8-hydroxyquinoline moiety, a well-known and powerful chelating agent. researchgate.net
Another relevant study investigated the complexation of iron(III) with N-(4-hydroxyphenyl)acetamide (paracetamol). This research indicated that paracetamol can act as a bidentate ligand, coordinating with the metal ion through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. Although this compound lacks the N-hydroxy group, this finding supports the principle that amide functionalities can participate in metal coordination.
The potential for the N-hydroxy amide group in this compound to chelate metal ions is therefore theoretically sound, based on the known properties of this functional group. The sulfamoylphenyl substituent could potentially influence the electronic properties and, consequently, the chelating strength of the N-hydroxy amide group, but specific studies are required to elucidate these effects.
Table of Research Findings on Chelation of Related Compounds
| Compound | Metal Ion(s) | Key Findings |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | Forms stable metal chelates, primarily through the 8-hydroxyquinoline moiety. researchgate.net |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Fe(III) | Acts as a bidentate ligand, coordinating through the phenolic hydroxyl oxygen and amide nitrogen. |
| General Hydroxamic Acids | Fe(III), Zn(II) | The N-hydroxy amide group acts as a bidentate chelator through its two oxygen atoms. nih.gov |
Structure Activity Relationship Sar and Rational Design of N Hydroxy N 4 Sulfamoylphenyl Acetamide Analogues
Impact of Substituent Variations on Enzymatic Inhibition and Biochemical Activity
The biochemical activity and enzymatic inhibition of N-hydroxy-N-(4-sulfamoylphenyl)acetamide analogues are significantly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring, the acetamide (B32628) moiety, and the sulfonamide group can modulate potency and selectivity against various enzyme targets, particularly carbonic anhydrases (CAs).
Research into a series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated that the "tail" of the molecule plays a critical role. For instance, the introduction of a benzhydrylpiperazine group resulted in a compound with preferential inhibition of the human carbonic anhydrase (hCA) VII isoform (Ki of 8.9 nM) over the ubiquitous hCA II isoform (Ki of 43.2 nM). cnr.it This highlights the impact of bulky, hydrophobic substituents at the distal end of the molecule in achieving isoform selectivity.
In another series of sulfonyl semicarbazides, substituent changes on a phenyl ring attached to the core structure led to varied inhibition profiles against several CA isoforms. nih.gov For example, a 4-nitro-substituted derivative was the most potent inhibitor of the tumor-associated hCA IX, while a 4-acetamido-phenyl moiety resulted in the weakest inhibition, with their inhibition constants (Ki) differing by a factor of nearly four. nih.gov Unsubstituted derivatives showed moderate potency, indicating that electron-withdrawing groups can enhance inhibitory activity against this specific isoform. nih.gov
Furthermore, studies on N-substituted sulfamoylacetamides have been conducted to evaluate their inhibitory effects on other enzymes, such as α-chymotrypsin. researchgate.net The conjugation of diclofenac (B195802) and mefenamic acid with various sulfa drugs to create novel acetamide-sulfonamide scaffolds has also been explored, yielding compounds with potent urease inhibition activity. acs.orgnih.gov For example, a diclofenac-sulfanilamide conjugate showed a urease inhibition IC50 value of 3.59 ± 0.07 µM. acs.org These findings underscore the versatility of the N-(4-sulfamoylphenyl)acetamide scaffold and how substituent variations can direct its inhibitory activity towards different enzymes.
The following table summarizes the inhibitory activity of selected N-(4-sulfamoylphenyl)acetamide analogues against different enzyme isoforms.
| Compound/Analogue | Substituent Variation | Target Enzyme | Inhibition Constant (Ki or IC50) |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Benzhydrylpiperazine tail | hCA VII | 8.9 nM (Ki) |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Benzhydrylpiperazine tail | hCA II | 43.2 nM (Ki) |
| Sulfonyl semicarbazide (B1199961) derivative | 4-Nitro-phenyl tail | hCA IX | ~20.5 nM (Ki) |
| Sulfonyl semicarbazide derivative | 4-Acetamido-phenyl tail | hCA IX | ~81.3 nM (Ki) |
| Diclofenac-sulfanilamide conjugate | Diclofenac conjugation | Urease | 3.59 ± 0.07 µM (IC50) |
Conformational Analysis and Linker Flexibility in Modulating Activity and Selectivity
The three-dimensional structure and flexibility of this compound analogues are crucial determinants of their biological activity and selectivity. The acetamide group often serves as a linker between the core sulfamoylphenyl scaffold and a "tail" moiety designed to interact with specific regions of the enzyme's active site. cnr.it The conformational freedom of this linker significantly impacts how the inhibitor binds and, consequently, its potency and isoform specificity. cnr.it
Design Principles for Enhancing Potency and Isoform Selectivity in Carbonic Anhydrase Inhibition
The rational design of potent and isoform-selective carbonic anhydrase inhibitors (CAIs) based on the this compound scaffold leverages key structural features of the target enzymes. A predominant strategy is the "tail approach," which involves appending various chemical functionalities (tails) to the primary zinc-binding scaffold, in this case, the sulfamoylphenyl group. cnr.itnih.gov This approach aims to modulate interactions between the inhibitor and the middle and outer regions of the CA active site, where amino acid sequences are most variable among the different isoforms. nih.gov By exploiting these differences, selectivity can be achieved, minimizing the off-target inhibition that leads to side effects. nih.govunifi.it
Key design principles include:
Targeting Subpockets: The active site of CAs is not a uniform cavity but contains several subpockets, often divided into hydrophobic and hydrophilic regions. nih.gov Designing inhibitors with tails that can specifically occupy these subpockets is a cornerstone of achieving isoform selectivity. For example, a tail with hydrophobic character can be designed to interact with a cluster of hydrophobic amino acid residues present in one isoform but not another. cnr.it
Linker Optimization: The linker, such as the acetamide moiety, connects the zinc-binding group to the tail. Its length and flexibility are critical. cnr.it An optimized linker positions the tail correctly to engage with specific residues at the rim of the active site, thereby enhancing both binding affinity (potency) and selectivity. cnr.it
Three-Tails Approach: A more advanced concept involves designing inhibitors with multiple tails to fully exploit the structural diversity of the CA active sites. This "three-tails" approach can improve the matching between the ligand and the target isoform, further refining selectivity. nih.gov
Modulating Physicochemical Properties: The initial goal of the tail approach was to increase properties like water solubility. nih.gov This principle is still relevant, as designing inhibitors with appropriate solubility and membrane permeability is crucial for their intended therapeutic application, whether it be for antiglaucoma agents or anticancer therapies. nih.govnih.gov
By systematically varying the tail's structure and the linker's properties, researchers can develop new chemical entities (NCEs) with highly selective profiles for specific CA isoforms, such as the cytosolic hCA II or the membrane-bound hCA XII, making them suitable for different therapeutic uses. nih.gov
Development of Targeted Analogues for Specific Biological Interactions
The development of analogues based on the this compound scaffold is increasingly focused on creating targeted therapies for specific diseases. This involves designing molecules that selectively inhibit enzyme isoforms implicated in particular pathologies, thereby maximizing therapeutic efficacy while minimizing side effects associated with promiscuous enzyme inhibition. nih.govunifi.it
A primary area of focus is the inhibition of human carbonic anhydrase (hCA) isoforms. Since different hCAs are involved in a wide range of physiological and pathological processes—including glaucoma, epilepsy, obesity, and cancer—designing isoform-specific inhibitors is of high therapeutic value. nih.govmdpi.com
Anticancer Agents: The tumor-associated isoforms hCA IX and hCA XII are key targets for cancer therapy. These enzymes are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Analogues of this compound are being designed to selectively inhibit these isoforms. For instance, derivatives of sulfonyl semicarbazides have shown potent inhibition of hCA IX, with potencies comparable to the established inhibitor acetazolamide. nih.gov
Antiglaucoma Agents: Inhibition of hCA isoforms in the eye (such as hCA II and hCA IV) reduces the production of aqueous humor, thereby lowering intraocular pressure. The "tail approach" has been instrumental in developing benzenesulfonamide-based inhibitors with improved selectivity for these isoforms, aiming for a therapeutic effect comparable to clinically used drugs like dorzolamide. nih.gov
Neurological Disorders: The brain-associated isoform hCA VII is implicated in neurological conditions. The development of inhibitors that preferentially target hCA VII, such as certain 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, opens possibilities for new treatments for these disorders. cnr.it
By tailoring the molecular structure, particularly the "tail" and linker components, researchers can fine-tune the binding profile of these inhibitors to achieve desired selectivity for specific biological interactions, leading to the development of novel and more effective therapeutic agents. nih.govnih.gov
Computational Chemistry and in Silico Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed or published that include N-hydroxy-N-(4-sulfamoylphenyl)acetamide.
Derivation of Quantum Chemical and Molecular Descriptors
The biological activity of sulfonamide derivatives is often correlated with a variety of quantum chemical and molecular descriptors. These descriptors quantify different aspects of the molecule's electronic and steric properties. In quantitative structure-activity relationship (QSAR) studies on related sulfonamide compounds, descriptors are mathematically linked to their biological activities, such as antioxidant or anticancer effects. ekb.egbenthamdirect.comnih.gov
While specific descriptor values for this compound are not detailed in the available research, studies on analogous sulfonamides commonly employ descriptors derived using computational methods like Density Functional Theory (DFT). koreascience.kr These descriptors are crucial for building predictive models.
Table 1: Examples of Molecular Descriptors Used in Sulfonamide QSAR Studies
| Descriptor Type | Specific Examples | Relevance |
|---|---|---|
| Electronic | Electrophilicity (log(ω)), SCF Energy, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes the molecule's reactivity and ability to participate in electronic interactions. ekb.egkoreascience.kr |
| Topological | Connectivity indices, Shape indices | Encodes information about the molecular structure, size, and degree of branching. |
| Steric/Geometrical | Molecular Refractivity, van der Waals volume, Surface area | Relates to the molecule's size and shape, influencing how it fits into a biological target. ekb.eg |
| Thermodynamic | Heat of formation, Gibbs free energy | Provides information on the molecule's stability and energy. |
These descriptors help in understanding the fundamental characteristics of a molecule that drive its interactions with biological systems. For instance, the steric effect of substituents has been shown to be crucial for the binding affinity of aryl sulfonamide derivatives to their protein targets. benthamdirect.com
Development of Predictive Models for Biological Activity
Predictive models, primarily QSAR models, are developed to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ekb.eg For classes of compounds like sulfonamide and N-hydroxy-α-phenylsulfonylacetamide derivatives, various QSAR models have been developed to predict activities such as MMP-9 inhibition, anticancer activity, and antidiabetic potential. benthamdirect.commedwinpublishers.comnih.gov
The process involves calculating a set of descriptors for a series of related compounds and then using statistical methods to create a predictive equation. Common modeling techniques include:
Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity. koreascience.kr
Artificial Neural Network (ANN): A machine learning approach that can model complex, non-linear relationships. koreascience.kr
Support Vector Machine (SVM): A classification and regression technique effective for high-dimensional data. benthamdirect.com
For example, a QSAR study on benzene (B151609) sulfonamide derivatives as antioxidants established a mathematical relationship between their antioxidant activity (IC50) and descriptors like electrophilicity, SCF, and Molecular Refractivity. ekb.eg Similarly, 3D-QSAR studies on N-hydroxy-α-phenylsulfonylacetamide derivatives have been used to elucidate the structural elements crucial for their binding affinity as MMP-9 inhibitors. nih.gov These models serve as powerful tools for designing new, more potent derivatives and for predicting the activity of untested compounds. benthamdirect.comnih.gov
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion) for Research Prioritization
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be assessed. In silico ADMET prediction provides an early-stage evaluation of a compound's likely absorption, distribution, metabolism, excretion, and toxicity properties. This computational screening helps to identify and deprioritize compounds that are likely to fail later in development due to poor ADMET characteristics, saving significant time and resources.
For sulfonamide derivatives, in silico tools are used to predict a range of ADMET properties. Studies on related compounds have involved predictions for toxicity endpoints, which are critical for early-stage safety assessment. nih.gov
Table 2: In Silico ADMET Endpoints Predicted for Related Sulfonamide Derivatives
| ADMET Property | Prediction Endpoint | Predicted Outcome for Some Derivatives | Significance |
|---|---|---|---|
| Toxicity | Ames Test (Mutagenicity) | Some sulfonamide-pyridine derivatives predicted to be mutagens. nih.gov | Predicts the potential of a compound to induce genetic mutations. |
| Toxicity | Carcinogenicity (Mouse) | Some sulfonamide-pyridine derivatives predicted to be positive. nih.gov | Estimates the likelihood of a compound causing cancer in animal models. |
| Absorption | Human Intestinal Absorption (HIA) | Not specified in search results. | Predicts how well the compound is absorbed from the gut into the bloodstream. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Not specified in search results. | Assesses the potential for drug-drug interactions. |
These predictions are based on computational models that have been trained on large datasets of experimental results. By flagging potential liabilities such as mutagenicity or carcinogenicity early on, researchers can focus their efforts on more promising candidates within a chemical series. nih.gov
Future Perspectives and Research Gaps
Exploration of Uncharted Biochemical Targets and Pathways for N-hydroxy-N-(4-sulfamoylphenyl)acetamide
The introduction of a hydroxyl group on the sulfonamide nitrogen atom can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities. Future research should focus on screening this compound against a wide array of biochemical targets. For instance, N-hydroxy sulfonamide analogues have been investigated for their anti-inflammatory effects, suggesting that this compound could be a candidate for targeting inflammatory pathways. nih.gov One such target could be the NLRP3 inflammasome, a key component of the innate immune system. nih.gov
Furthermore, the structural similarity to other sulfonamides that are known to inhibit enzymes like carbonic anhydrases or cyclooxygenases (COX) warrants a thorough investigation into the inhibitory potential of this compound against these and other related enzymes. A systematic approach involving high-throughput screening followed by more focused enzymatic assays could identify novel and potent interactions.
Advancements in Asymmetric Synthesis and Stereoselective Production of Analogues
The potential for stereoisomerism in analogues of this compound, particularly if further substitutions are made on the acetamide (B32628) or phenyl groups, highlights the need for advancements in asymmetric synthesis. The development of stereoselective synthetic routes would be crucial for producing enantiomerically pure compounds. This is of paramount importance as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Future research in this area could focus on the use of chiral catalysts or auxiliaries to control the stereochemistry during the synthesis of more complex analogues. The development of efficient and scalable synthetic methods would be a critical step in enabling detailed structure-activity relationship (SAR) studies and subsequent preclinical development.
Integration of Multi-Omics Data in Elucidating Mechanistic Complexities
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. Methodologies such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased and holistic view of the cellular response to the compound.
For instance, transcriptomic analysis could reveal changes in gene expression profiles in cells treated with the compound, offering clues about the pathways it modulates. Proteomics could identify direct protein targets or downstream changes in protein expression and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected by the compound. The integrated analysis of these datasets could help in elucidating the mechanism of action, identifying potential off-target effects, and discovering biomarkers for its activity. elifesciences.orgmdpi.com
Development of Novel Analytical Probes and Imaging Agents Based on the Compound Scaffold
The this compound scaffold holds potential for the development of novel analytical probes and imaging agents. The sulfonamide group is a versatile functional group that can be modified to incorporate fluorophores or other reporter molecules. The development of fluorescent probes based on this scaffold could enable the visualization and tracking of the compound's distribution and target engagement in living cells and organisms. mdpi.comnih.gov
Furthermore, if the compound is found to bind selectively to a particular biological target, it could be developed into a positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agent by incorporating a suitable radionuclide. Such imaging agents would be invaluable tools for non-invasive in vivo studies of the target's distribution and function in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
